![molecular formula C15H8BrFN4S B279374 3-(4-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B279374.png)
3-(4-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. This compound is a member of the thiadiazole family, which is known for its diverse range of biological activities. In
Mechanism of Action
The mechanism of action of 3-(4-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have suggested that the compound may act by inhibiting certain enzymes or signaling pathways involved in inflammation, cancer, and microbial growth.
Biochemical and Physiological Effects:
Studies have shown that 3-(4-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole exhibits various biochemical and physiological effects, including:
1. Inhibition of inflammation: This compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha.
2. Induction of apoptosis: This compound has been found to induce apoptosis or programmed cell death in cancer cells, leading to their destruction.
3. Inhibition of microbial growth: This compound has been shown to inhibit the growth of various types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
Advantages and Limitations for Lab Experiments
One of the major advantages of using 3-(4-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its diverse range of biological activities. This compound can be used in various assays to study its anti-inflammatory, anticancer, and antimicrobial properties. However, one of the limitations of using this compound is its relatively low solubility in water, which can affect its bioavailability and efficacy in certain experiments.
Future Directions
There are several future directions for the research on 3-(4-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, including:
1. Development of new anti-inflammatory drugs: The anti-inflammatory activity of this compound makes it a potential candidate for the development of new drugs to treat inflammatory diseases such as arthritis, asthma, and inflammatory bowel disease.
2. Development of new anticancer drugs: The potent anticancer activity of this compound against various types of cancer cells makes it a potential candidate for the development of new cancer drugs.
3. Development of new antimicrobial agents: The antimicrobial activity of this compound against various types of bacteria and fungi makes it a potential candidate for the development of new antimicrobial agents to combat drug-resistant infections.
Conclusion:
In conclusion, 3-(4-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. The synthesis of this compound involves the reaction of 4-bromoaniline, 3-fluoroaniline, and 1,2,4-triazole-3-thiol in the presence of a catalyst. This compound exhibits diverse biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. However, further research is needed to fully understand its mechanism of action and to develop new drugs and antimicrobial agents based on this compound.
Synthesis Methods
The synthesis of 3-(4-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves the reaction of 4-bromoaniline, 3-fluoroaniline, and 1,2,4-triazole-3-thiol in the presence of a catalyst. The reaction is carried out under reflux conditions in a solvent such as dimethylformamide or dimethyl sulfoxide. The yield of the compound can be improved by optimizing the reaction conditions and purification methods.
Scientific Research Applications
3-(4-Bromophenyl)-6-(3-fluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied extensively for its potential applications in various areas of scientific research. Some of the key areas of application include:
1. Anti-inflammatory activity: Studies have shown that this compound exhibits significant anti-inflammatory activity, making it a promising candidate for the development of new anti-inflammatory drugs.
2. Anticancer activity: This compound has also been found to possess potent anticancer activity against various types of cancer cells, including breast, lung, and colon cancer cells.
3. Antimicrobial activity: This compound has been shown to exhibit significant antimicrobial activity against various types of bacteria and fungi, making it a potential candidate for the development of new antimicrobial agents.
properties
Molecular Formula |
C15H8BrFN4S |
---|---|
Molecular Weight |
375.2 g/mol |
IUPAC Name |
3-(4-bromophenyl)-6-(3-fluorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C15H8BrFN4S/c16-11-6-4-9(5-7-11)13-18-19-15-21(13)20-14(22-15)10-2-1-3-12(17)8-10/h1-8H |
InChI Key |
KJAMJGLSGCXZTJ-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Canonical SMILES |
C1=CC(=CC(=C1)F)C2=NN3C(=NN=C3S2)C4=CC=C(C=C4)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.